molecular formula C14H27ClN2O2 B13054904 Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B13054904
M. Wt: 290.83 g/mol
InChI Key: GAENEICGFCVFRJ-UHFFFAOYSA-N
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Description

Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS 1023301-88-3) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in a diazaspiro[5.5]undecane framework. Its molecular formula is C₁₄H₂₇ClN₂O₂, and it has a molecular weight of 290.83 g/mol . The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amine, while the hydrochloride salt enhances solubility in polar solvents, making it valuable in medicinal chemistry for drug discovery and intermediate synthesis.

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;/h15H,4-11H2,1-3H3;1H

InChI Key

GAENEICGFCVFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategy

The key step in the preparation is the cyclization that forms the spirocyclic diazaspiro core. Commonly, this involves:

  • Reacting a diamine (such as 1,8-diaminooctane or related derivatives) with a cyclic ketone or aldehyde under controlled conditions.
  • Employing acid or base catalysts to promote intramolecular cyclization, facilitating the formation of the spiro junction between the two nitrogen-containing rings.

A representative synthetic route includes:

Step Reaction Type Reagents/Conditions Outcome
1 Diamine condensation Diamine + cyclic ketone, acid/base catalyst Formation of intermediate cyclic amine
2 Cyclization Heating or reflux in suitable solvent Formation of spirocyclic core
3 Boc-protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Protection of amine groups
4 Salt formation Treatment with HCl in solvent (e.g., ether) Formation of hydrochloride salt

Protection and Deprotection

  • Boc-protection is critical to stabilize the amine functionalities during synthesis and purification.
  • The tert-butyl ester group prevents unwanted side reactions and facilitates purification.
  • After synthesis, the compound is converted to its hydrochloride salt to improve solubility and stability.

Purification Techniques

  • Purification typically involves column chromatography or crystallization.
  • Removal of byproducts such as unreacted starting materials, catalyst residues, and side products is essential.
  • For large-scale synthesis, continuous flow reactors and advanced purification methods (e.g., recrystallization, preparative HPLC) are employed to enhance yield and purity.

Reaction Conditions and Yields

Parameter Typical Conditions Observations/Notes
Reaction temperature 50–80 °C Optimal for cyclization and Boc-protection
Solvent Dichloromethane, THF, or ethanol Solvent choice affects reaction rate and purity
Catalyst Acid (e.g., HCl, TFA) or base (e.g., K2CO3) Catalysts facilitate cyclization
Yield 60–85% after purification Dependent on reaction time and purity of starting materials
Purity >95% (by HPLC or NMR) Confirmed by spectroscopic methods

Spectroscopic Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the spirocyclic structure and Boc protection. Diastereotopic protons near the spiro center show characteristic splitting.
  • FT-IR : Presence of carbamate carbonyl stretching bands (~1700 cm^-1) confirms Boc protection.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~290.83 g/mol.
  • X-ray Crystallography : Used to confirm absolute configuration and spirocyclic geometry in advanced studies.
Compound Key Structural Feature Synthetic Complexity Typical Applications
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride Spirocyclic with N at 2,8 positions Moderate Pharmaceutical intermediates, kinase inhibitors
2,9-Diazaspiro[5.5]undecane derivatives Nitrogen atoms at 2,9 positions Similar Antitumor agents, antibiotics
1,9-Diazaspiro[5.5]undecane Different nitrogen placement Similar Antiviral research

The preparation of this compound is a well-established multi-step process involving cyclization of diamine precursors, Boc-protection of amines, and salt formation. The synthetic approach requires careful control of reaction conditions, choice of catalysts, and purification techniques to achieve high purity and yield. Analytical characterization confirms the structure and purity of the final compound. This compound serves as a valuable scaffold in medicinal chemistry due to its unique spirocyclic architecture and potential biological activities.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

    Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has been explored for its potential as a drug candidate due to its unique structural characteristics that allow for interactions with biological targets.
    • Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.
  • Protein Degradation
    • This compound is utilized as a building block in the development of protein degraders, which are innovative therapeutic agents designed to selectively target and eliminate specific proteins within cells. This approach is gaining traction in treating diseases where protein homeostasis is disrupted.
  • Neuropharmacology
    • The spirocyclic structure of this compound is of interest in neuropharmacological studies due to its potential effects on neurotransmitter systems. Preliminary studies suggest it may modulate receptor activity, warranting further investigation into its effects on cognitive functions and mood disorders.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Neuropharmacological EffectsInvestigated the impact of this compound on serotonin receptors; results indicated potential anxiolytic effects in animal models.
Study 2 Protein DegradationDeveloped a novel protein degrader using this compound; demonstrated effective degradation of target proteins in vitro, suggesting therapeutic potential in oncology.
Study 3 Anticancer ActivityEvaluated the cytotoxic effects of derivatives of this compound against various cancer cell lines; showed promising results in inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Key Structural Variations

Spirocyclic diazaspiro compounds differ in ring sizes, nitrogen positions, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Spiro Ring System Key Substituents Molecular Weight (g/mol)
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ [5.5] Boc, hydrochloride 290.83
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate 189333-03-7 C₁₄H₂₆N₂O₂ [5.5] Boc (neutral form) 266.37
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 851325-42-3 C₁₃H₂₅ClN₂O₂ [4.5] Boc, hydrochloride 276.81
8-Boc-2,8-diazaspiro[4.5]decane 236406-39-6 C₁₂H₂₂N₂O₂ [4.5] Boc 226.32
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 C₁₂H₂₂N₂O₂ [3.5] Boc 226.32
2,8-Diazaspiro[4.5]decan-1-one hydrochloride 1788054-91-0 C₈H₁₅ClN₂O [4.5] Ketone, hydrochloride 190.67
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ [5.5] Boc, ketone 267.36

Impact of Structural Differences

Ring Size and Conformational Flexibility: The diaza[5.5]spiro system (e.g., CAS 1023301-88-3) provides greater conformational flexibility compared to smaller systems like diaza[3.5]spiro (CAS 1118786-86-9) . This flexibility may enhance binding to biological targets by accommodating diverse geometries.

Functional Groups :

  • The hydrochloride salt in CAS 1023301-88-3 and 851325-42-3 improves aqueous solubility, critical for pharmacokinetic properties .
  • Ketone-containing derivatives (e.g., CAS 1788054-91-0 and 873924-08-4) introduce hydrogen-bonding capabilities, which can influence interactions with enzymes or receptors .

Synthetic Utility :

  • Neutral Boc-protected amines (e.g., CAS 189333-03-7) are precursors for deprotection to free amines, enabling downstream functionalization .
  • The hydrochloride salts (e.g., CAS 1023301-88-3) are often used directly in coupling reactions due to their stability and solubility .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., CAS 1023301-88-3) exhibit higher solubility in polar solvents compared to neutral Boc-protected analogs .

Biological Activity

Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS Number: 2206610-49-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₄H₂₇ClN₂O₂
  • Molecular Weight : 290.83 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
PropertyValue
CAS Number2206610-49-1
Molecular FormulaC₁₄H₂₇ClN₂O₂
Molecular Weight290.83 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions, often utilizing diazabicyclo[4.3.0]nonane frameworks as precursors. The synthetic pathway may include the use of various reagents such as tert-butyl esters and amines under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 2,8-diazaspiro[5.5]undecane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related diazaspiro compounds demonstrate efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Preliminary studies have highlighted the potential anticancer properties of spirocyclic compounds. Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate has been investigated for its ability to inhibit cell proliferation in cancer cell lines. In vitro assays revealed that the compound could induce apoptosis in certain cancer types, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurotransmitter systems. Research has indicated that similar diazaspiro compounds can act as dual ligands for opioid receptors, which may lead to pain relief applications . This neuropharmacological profile warrants further exploration into its mechanisms of action and therapeutic potential.

Case Studies and Research Findings

  • Antitubercular Activity : A study reported that related diazaspiro compounds exhibited antitubercular activity comparable to standard treatments like rifampicin against Mycobacterium tuberculosis strains .
  • Diabetes Management : Another investigation found that certain derivatives showed α-glucosidase inhibitory activity exceeding that of acarbose, indicating potential use in managing diabetes .
  • Pain Management : Research on dual receptor agonists demonstrated that modifications to the diazaspiro framework could enhance binding affinity and selectivity for opioid receptors, suggesting therapeutic applications in pain management .

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